molecular formula C11H13NO4 B8744449 3-Tert-butyl-2-hydroxy-5-nitrobenzaldehyde CAS No. 72607-35-3

3-Tert-butyl-2-hydroxy-5-nitrobenzaldehyde

Cat. No. B8744449
CAS RN: 72607-35-3
M. Wt: 223.22 g/mol
InChI Key: OLYRNMCCQKIUMA-UHFFFAOYSA-N
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Patent
US06695977B2

Procedure details

5.0 g (28 mmol) of 3-tert-butyl-2-hydroxybenzaldehyde in 8 ml of glacial acetic acid were introduced into a 50 ml two-necked flask fitted with magnetic stirrer and dropping funnel, and 2.8 ml (68 mmol) of nitric acid were added at a temperature of below 5° C. The batch was subsequently stirred further at room temperature for one hour. The product was isolated by precipitation on ice and washed with water. After recyrstallization of the methanol, the product was dried. The yield was 64%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:13])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[C:1]([C:5]1[C:6]([OH:13])=[C:7]([CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=1)[CH:8]=[O:9])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=CC1)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch was subsequently stirred further at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The product was isolated by precipitation on ice
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After recyrstallization of the methanol, the product was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=C(C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.